1-(2-Chloro-5-fluorophenyl)-2,2,2-trifluoroethanone 1-(2-Chloro-5-fluorophenyl)-2,2,2-trifluoroethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC20444536
InChI: InChI=1S/C8H3ClF4O/c9-6-2-1-4(10)3-5(6)7(14)8(11,12)13/h1-3H
SMILES:
Molecular Formula: C8H3ClF4O
Molecular Weight: 226.55 g/mol

1-(2-Chloro-5-fluorophenyl)-2,2,2-trifluoroethanone

CAS No.:

Cat. No.: VC20444536

Molecular Formula: C8H3ClF4O

Molecular Weight: 226.55 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chloro-5-fluorophenyl)-2,2,2-trifluoroethanone -

Specification

Molecular Formula C8H3ClF4O
Molecular Weight 226.55 g/mol
IUPAC Name 1-(2-chloro-5-fluorophenyl)-2,2,2-trifluoroethanone
Standard InChI InChI=1S/C8H3ClF4O/c9-6-2-1-4(10)3-5(6)7(14)8(11,12)13/h1-3H
Standard InChI Key NYYNGGXPEVVBGB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1F)C(=O)C(F)(F)F)Cl

Introduction

Structural Characteristics and Molecular Properties

The molecular formula of 1-(2-chloro-5-fluorophenyl)-2,2,2-trifluoroethanone is C₈H₃ClF₄O, with a molecular weight of 242.56 g/mol. The compound features a phenyl ring substituted with chlorine at the 2-position and fluorine at the 5-position, coupled with a trifluoroacetyl group (-COCF₃) at the 1-position. This substitution pattern influences electronic distribution, steric effects, and reactivity.

Electronic Effects and Reactivity

The electron-withdrawing nature of both chlorine and fluorine substituents deactivates the aromatic ring, directing electrophilic substitution to specific positions. The trifluoroacetyl group further enhances electrophilicity at the carbonyl carbon, making it susceptible to nucleophilic attacks. For example, in 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone, the carbonyl group participates in Grignard reactions to form tertiary alcohols .

Spectroscopic Data

While NMR data for the exact compound is unavailable, analogs like 1-(4-chloro-3,5-difluorophenyl)-2,2,2-trifluoroethanone exhibit characteristic proton NMR signals at δ 8.06 ppm (aromatic protons) and carbon signals corresponding to the trifluoroacetyl group . Infrared spectroscopy would likely show a strong carbonyl stretch near 1,750 cm⁻¹, typical for trifluoromethyl ketones .

Synthetic Methodologies

Synthesis of trifluoroacetophenone derivatives often involves Friedel-Crafts acylation or halogen-metal exchange followed by acyl transfer. For instance, 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone is synthesized via a two-step process:

  • Halogen-Magnesium Exchange: 5-Bromo-1,3-dichloro-2-fluorobenzene reacts with TurboGrignard (isopropylmagnesium chloride lithium chloride complex) to form an aryl magnesium intermediate .

  • Acyl Transfer: The intermediate reacts with N-(trifluoroacetyl)piperidine, yielding the trifluoroacetophenone product after purification .

Reaction Optimization

Key parameters include:

  • Temperature Control: Reactions are conducted at 0–20°C to prevent side reactions.

  • Solvent Selection: Tetrahydrofuran (THF) is preferred for its ability to stabilize Grignard reagents .

  • Purification: Column chromatography with ethyl acetate/heptanes gradients achieves >95% purity .

Physicochemical Properties

Solubility and Lipophilicity

The compound’s lipophilicity (LogP ≈ 2.7) implies moderate solubility in organic solvents like dichloromethane or ethyl acetate. Aqueous solubility is likely low, aligning with trends observed in 1-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroethanone .

Applications in Pharmaceutical and Agrochemical Research

Agrochemical Development

Chloro-fluoro-substituted ketones are explored as herbicides and fungicides. Their electron-deficient aromatic rings disrupt enzymatic processes in pests, as seen in analogs like 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone .

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